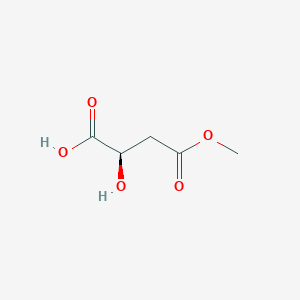
N1-Methylethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C3H10N2·HCl. It is a derivative of ethylenediamine, where one of the hydrogen atoms in the ethylenediamine molecule is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1-Methylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N-methyl-ethylenediamine. The subsequent reaction with hydrochloric acid yields the monohydrochloride salt .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of N-methyl-ethylenediamine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-ethylenediamine oxide.
Reduction: It can be reduced to form N-methyl-ethylenediamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: N-methyl-ethylenediamine oxide.
Reduction: N-methyl-ethylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-Methylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-Methylethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: The parent compound, which lacks the methyl group.
N,N’-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-ethylethylenediamine: A derivative with an ethyl group instead of a methyl group
Uniqueness
N1-Methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its nucleophilicity and alters its reactivity compared to ethylenediamine. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Eigenschaften
Molekularformel |
C3H11ClN2 |
|---|---|
Molekulargewicht |
110.58 g/mol |
IUPAC-Name |
N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c1-5-3-2-4;/h5H,2-4H2,1H3;1H |
InChI-Schlüssel |
LCRVIUZAMYNZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(4-methylpiperazin-1-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B8664916.png)
![N-[4-(Hexylamino)phenyl]acetamide](/img/structure/B8664926.png)

![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)


![Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8664967.png)

